HA-Binding Affinity (SPR)
The core Pep-1 sequence (GAHWQFNALTVR), which constitutes the HA-binding domain of the biotin-labeled peptide, binds to 5 kDa hyaluronan with a dissociation constant KD = 9.5 mM as measured by surface plasmon resonance (SPR) [1]. This affinity value establishes the baseline functional characteristic of the peptide's HA-binding capacity. P6 glycopolymer (GlcNAc-containing) binds to Pep-1 with KD = 68 nM, representing approximately 140-fold stronger affinity than native HA binding to Pep-1 [1]. Alanine scanning mutagenesis studies identified hydrophobic residues (particularly Trp and Phe) as critical for HA binding, confirming the specificity of the peptide-HA interaction [1]. Note: Direct head-to-head KD comparison between biotin-labeled and unlabeled Pep-1 for HA binding is not available in the identified literature.
| Evidence Dimension | Binding affinity to 5 kDa hyaluronan (SPR) |
|---|---|
| Target Compound Data | KD = 9.5 mM (Pep-1 core sequence) |
| Comparator Or Baseline | P6 glycopolymer binding to Pep-1: KD = 68 nM |
| Quantified Difference | P6 binds Pep-1 with ~140-fold higher affinity than HA binds Pep-1 |
| Conditions | Surface plasmon resonance (SPR); 5 kDa HA; Pep-1 peptide (GAHWQFNALTVR) |
Why This Matters
This KD value provides the baseline HA-binding affinity for the Pep-1 sequence, enabling researchers to benchmark alternative HA-binding probes and validate that the biotin conjugate retains functional HA recognition capability.
- [1] Chen Y, et al. Hyaluronan (HA)-inspired glycopolymers as molecular tools for studying HA functions. RSC Advances. 2021. View Source
